molecular formula C8H6IN B1511123 3-Iodo-5-methylbenzonitrile CAS No. 52107-71-8

3-Iodo-5-methylbenzonitrile

Cat. No.: B1511123
CAS No.: 52107-71-8
M. Wt: 243.04 g/mol
InChI Key: BDVORLVXGVJQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methylbenzonitrile (CAS: 52107-71-8) is an aromatic nitrile derivative with a methyl group at the 5-position and an iodine atom at the 3-position of the benzene ring. Its molecular formula is C₈H₆IN, with a molecular weight of 243.05 g/mol. This compound is primarily utilized as a precursor in nucleophilic substitution reactions, particularly in radiopharmaceutical synthesis, where iodine's leaving-group propensity facilitates isotopic labeling (e.g., with fluorine-18 for positron emission tomography (PET) tracers) .

The synthesis of this compound involves a halogen-exchange reaction starting from 3-bromo-5-methylbenzonitrile. This process employs nickel powder, potassium iodide (KI), and iodine (I₂) in refluxing dimethylformamide (DMF), yielding the iodo derivative in 37% yield . Characterization is typically performed via ¹H NMR, ¹³C NMR, and ESI mass spectroscopy .

Properties

IUPAC Name

3-iodo-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVORLVXGVJQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744154
Record name 3-Iodo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-71-8
Record name 3-Iodo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Iodo-5-methylbenzonitrile (C8H6IN) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an iodine atom and a cyano group, is part of a broader class of nitriles that exhibit various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that this compound and its derivatives possess significant antimicrobial activity. For instance, a series of meta-halo-3-methylbenzonitrile derivatives, including those with iodine substitutions, were synthesized and tested for their reactivity towards aromatic nucleophilic substitution. The derivatives exhibited varying degrees of antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In a study involving the synthesis of hydrazone derivatives from benzonitrile compounds, it was found that certain derivatives exhibited notable anti-inflammatory effects. The presence of the iodo group in the structure was hypothesized to enhance these activities by modulating the interaction with biological targets involved in inflammatory pathways .

Analgesic Activity

Additionally, compounds derived from this compound have shown analgesic properties. In vivo studies assessed the analgesic potential of synthesized derivatives, indicating that modifications to the chemical structure can lead to enhanced pain relief effects. The analgesic activity was attributed to the ability of these compounds to inhibit specific pain pathways, although further research is needed to elucidate the exact mechanisms involved .

Synthesis and Evaluation

A significant body of research has focused on the synthesis of various derivatives of this compound. For example, Chamakuri et al. synthesized several hydrazone derivatives and evaluated their biological activities, including anti-inflammatory and analgesic effects. The study reported that specific compounds demonstrated higher efficacy compared to others, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Biological Activity Table

Here is a summary table comparing the biological activities of selected derivatives of this compound:

CompoundAntibacterial ActivityAnti-inflammatory ActivityAnalgesic Activity
This compoundModerateHighModerate
4a (hydrazone derivative)HighVery HighHigh
4d (hydrazone derivative)ModerateModerateVery High
4e (hydrazone derivative)HighModerateModerate

Note: The values are based on in vitro and in vivo studies conducted by various researchers .

The mechanisms underlying the biological activities of this compound are still being investigated. Preliminary findings suggest that its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Similarly, its anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines or modulation of immune responses .

Comparison with Similar Compounds

Halogen-Substituted meta-Methylbenzonitriles

The reactivity and synthetic utility of 3-iodo-5-methylbenzonitrile are influenced by the halogen's electronic and steric effects. Below is a comparative analysis with its chloro-, bromo-, and fluoro-substituted analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity/Synthesis Notes
3-Fluoro-5-methylbenzonitrile C₈H₆FN 151.14 Direct fluorination is challenging; typically synthesized via Balz-Schiemann or SNAr reactions.
3-Chloro-5-methylbenzonitrile C₈H₆ClN 167.60 Synthesized via chlorination or Ullmann coupling. Less reactive in nucleophilic substitutions.
3-Bromo-5-methylbenzonitrile C₈H₆BrN 212.05 Prepared via bromination or halogen exchange. Moderate leaving-group ability.
This compound C₈H₆IN 243.05 Synthesized via iodine exchange (Ni/KI/I₂ system). Superior leaving group for [¹⁸F]fluorination .

Key Findings :

  • Reactivity in Fluorination : Iodine's large atomic radius and low electronegativity enhance its leaving-group ability compared to bromine or chlorine. This makes this compound more efficient in microwave-assisted [¹⁸F]fluorination reactions for PET tracer synthesis .
  • Synthetic Challenges : The 37% yield of the iodo derivative reflects steric hindrance and competing side reactions during halogen exchange. In contrast, bromo and chloro analogs are synthesized in higher yields via direct methods .
Positional Isomers

Structural isomers of this compound exhibit distinct physicochemical properties due to variations in substituent positions:

Compound CAS Number Substituent Positions Key Differences
3-Iodo-2-methylbenzonitrile 52107-66-1 Iodo (3), Methyl (2) Methyl group ortho to nitrile increases steric hindrance, reducing reaction rates.
5-Iodo-2-methylbenzonitrile 52107-68-3 Iodo (5), Methyl (2) Altered electronic effects due to para-substituted methyl group.
This compound 52107-71-8 Iodo (3), Methyl (5) Optimal balance of electronic and steric effects for nucleophilic substitutions .

Key Insight : The meta-substitution pattern in this compound minimizes steric clash between the methyl and nitrile groups, enhancing its utility in cross-coupling reactions compared to ortho-substituted isomers .

Functional Group Variants

Replacing the nitrile group or modifying substituents significantly alters the compound’s properties:

Compound Functional Group Molecular Formula Key Applications
3-Iodo-5-methylbenzoic acid Carboxylic acid C₈H₇IO₂ Used in metallopharmaceuticals; nitrile hydrolysis product.
3-Ethyl-4-hydroxy-5-methylbenzonitrile Hydroxy, ethyl C₁₀H₁₁NO Polar hydroxyl group enhances solubility; used in agrochemical intermediates .
This compound Nitrile C₈H₆IN Preferred for radiopharmaceuticals due to nitrile’s stability and reactivity .

Key Contrast : While 3-iodo-5-methylbenzoic acid (CAS: 52107-90-1) is more water-soluble, the nitrile group in this compound provides better stability under harsh reaction conditions, such as high-temperature fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methylbenzonitrile
Reactant of Route 2
3-Iodo-5-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.